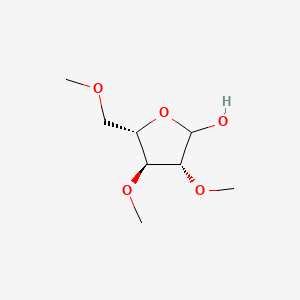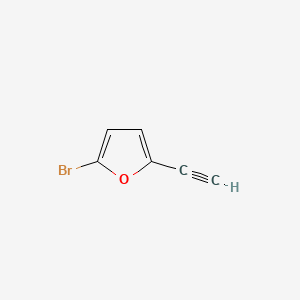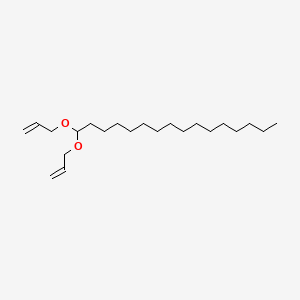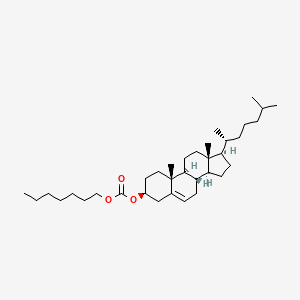
Phosphate de tributyle-D27
Vue d'ensemble
Description
Isotope labelled Phosphoric Acid Tributyl Ester is used as a solvent in the solvent-detergent method for production of immunoglobulin for inactivation of viruses with lipid envelope on the model of duck hepatitis B virus. It is also used as a ligand in the extraction of lanthanide ions from solid and liquid materials by supercritical CO2.
Applications De Recherche Scientifique
Chimie nucléaire
Le phosphate de tributyle-D27 trouve des applications significatives en chimie nucléaire . Il forme des complexes hydrophobes stables avec certains métaux, et ces complexes sont solubles dans les solvants organiques ainsi que dans le CO2 supercritique .
Extraction et purification des métaux des terres rares
Ce composé est utilisé comme solvant pour l'extraction et la purification des métaux des terres rares à partir de leurs minerais . Sa capacité à former des complexes stables avec les métaux en fait un extractant efficace.
Solvant dans les encres, les résines et les gommes
Le this compound est utilisé comme solvant dans les encres, les résines synthétiques et les gommes . Ses propriétés chimiques le rendent adapté à ces applications.
Applications adhésives
Il trouve sa place dans les adhésifs, en particulier pour le contreplaqué de placage . Les propriétés du composé contribuent aux performances de l'adhésif.
Agent anti-mousse
Le this compound est utilisé comme agent anti-mousse dans les solutions détergentes, et dans diverses émulsions, peintures et adhésifs . On le trouve également comme anti-mousse dans les solutions antigel d'éthylène glycol-borax .
Intermédiaires de synthèse
Ce composé est utilisé comme intermédiaire de synthèse . Il joue un rôle crucial dans la synthèse d'autres composés dans les réactions chimiques.
Ignifuge
Le this compound est utilisé comme ignifuge pour les tissus cellulosiques tels que le coton . Il contribue à réduire l'inflammabilité du matériau.
Composant du fluide hydraulique et du liquide de frein des avions
Les principales utilisations du this compound dans l'industrie sont comme composant du fluide hydraulique et du liquide de frein des avions
Mécanisme D'action
Tributyl phosphate-D27, also known as Tris(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) phosphate, is a deuterium-labeled version of Tributyl phosphate . This compound has been incorporated into drug molecules as tracers for quantitation during the drug development process .
Target of Action
It’s known that the non-deuterated form, tributyl phosphate, interacts with various biochemical reactions in photosynthetic organisms .
Biochemical Pathways
Tributyl phosphate has been reported to disrupt the photosynthesis pathway in photosynthetic bacteria . It also damages lipid synthesis in spinach by combining excess electrons from photosynthesis with molecular oxygen . It’s reasonable to assume that Tributyl phosphate-D27 might have similar effects on these biochemical pathways.
Pharmacokinetics
The use of deuterium in drug molecules is known to potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
In the marine alga Phaeodactylum tricornutum, administration of Tributyl phosphate severely inhibited algal cell growth by reducing photosynthetic efficiency and inducing oxidative stress . It also affected both fatty acid content and profile by regulating the transcription of genes related to glycolysis, fatty acid biosynthesis, and β-oxidation . These results demonstrated that Tributyl phosphate triggered the synthesis of reactive oxygen species (ROS), disrupting the subcellular membrane structure of this aquatic organism .
Action Environment
Tributyl phosphate may enter the environment during its production and use . The general public may be exposed to very low levels of Tributyl phosphate as a contaminant in air or water . Environmental factors such as the presence of other chemicals, temperature, and pH could potentially influence the action, efficacy, and stability of Tributyl phosphate-D27.
Propriétés
IUPAC Name |
tris(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27O4P/c1-4-7-10-14-17(13,15-11-8-5-2)16-12-9-6-3/h4-12H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STCOOQWBFONSKY-DGRGSPICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(OCCCC)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OP(=O)(OC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701016869 | |
| Record name | Tris(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701016869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61196-26-7 | |
| Record name | Tris(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701016869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 61196-26-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3'-methoxy-N-(4-methoxyphenyl)spiro[1,2-dihydroindole-3,1'-cyclohexane]-2-carboxamide](/img/structure/B579795.png)





![2-Methyl-7H-[1,3]thiazolo[5,4-e]indazole](/img/structure/B579804.png)

